N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide
Overview
Description
N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-piperidinesulfonamide is 311.09397721 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Enzyme Inhibitory Properties
- Antioxidant and Enzyme Inhibition : A study by Lolak et al. (2020) reported that novel benzenesulfonamides, which include structures related to N-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-piperidinesulfonamide, showed moderate antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Antimicrobial Activity
- Antimicrobial Effects : Research by Desai et al. (2016) explored the antimicrobial activity of sulfonamide derivatives, including those structurally similar to the compound . They found that certain derivatives exhibited significant antimicrobial activity against various microbial strains (Desai et al., 2016).
Anticonvulsant and Antitumor Activity
- Anticonvulsant and Antitumor Potential : A study by Mishra et al. (2017) demonstrated that benzenesulfonamide derivatives acted as effective inhibitors of human carbonic anhydrase, a key enzyme in epileptogenesis. Some derivatives also showed promising anticonvulsant activity in animal models, indicating their potential as treatments for epilepsy (Mishra et al., 2017).
Antitumor and Anticancer Applications
- Inhibitory Action Against Tumor-Associated Isoforms : Lolak et al. (2019) identified that ureido benzenesulfonamides, related to the compound , showed potent inhibition of the tumor-associated human carbonic anhydrase IX isoform. This suggests their potential use in anticancer treatments (Lolak et al., 2019).
Chemical Synthesis and Reactivity
- Synthesis and Reactivity : Tarasov et al. (2002) focused on the chemical synthesis of benzoxazinone derivatives and explored their reactivity, providing insights into the chemical properties and potential applications of such compounds (Tarasov et al., 2002).
Cognitive Enhancing Properties
- Cognitive Enhancement : Research by Hirst et al. (2006) on a similar compound, SB-399885, showed cognitive enhancing properties in animal models, suggesting potential applications in treating cognitive deficits like Alzheimer's disease (Hirst et al., 2006).
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1,4-benzoxazin-6-yl)piperidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c17-13-9-14-11-8-10(4-5-12(11)20-13)15-21(18,19)16-6-2-1-3-7-16/h4-5,8,14-15H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQJQGZOKLTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)CN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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